Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-
Brand Name: Vulcanchem
CAS No.: 819075-22-4
VCID: VC16794225
InChI: InChI=1S/C15H12ClFO3/c1-19-15-7-11(6-5-10(15)8-18)20-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3
SMILES:
Molecular Formula: C15H12ClFO3
Molecular Weight: 294.70 g/mol

Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-

CAS No.: 819075-22-4

Cat. No.: VC16794225

Molecular Formula: C15H12ClFO3

Molecular Weight: 294.70 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- - 819075-22-4

Specification

CAS No. 819075-22-4
Molecular Formula C15H12ClFO3
Molecular Weight 294.70 g/mol
IUPAC Name 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxybenzaldehyde
Standard InChI InChI=1S/C15H12ClFO3/c1-19-15-7-11(6-5-10(15)8-18)20-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3
Standard InChI Key XHGYXXVOUIDRBQ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound belongs to the benzaldehyde family, characterized by a benzene ring substituted with an aldehyde group (-CHO) at position 1. The 2-methoxy group (-OCH₃) occupies position 2, while the 4-position hosts a benzyloxy group further substituted with chlorine and fluorine at positions 2 and 6 of the pendant phenyl ring . This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Structural Comparison of Related Halogenated Benzaldehydes

Compound NameSubstituentsCAS NumberMolecular Formula
4-[(2-Chloro-6-fluorophenyl)methoxy]-2-methoxybenzaldehyde2-OCH₃, 4-(2-Cl-6-F-C₆H₃CH₂O)Not AvailableC₁₅H₁₂ClFO₃
4-[(2-Chloro-6-fluorophenyl)methoxy]-3-methoxybenzaldehyde3-OCH₃, 4-(2-Cl-6-F-C₆H₃CH₂O)306934-75-8 C₁₅H₁₂ClFO₃
4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde4-(2-Cl-6-F-C₆H₃CH₂O)172932-10-4 C₁₄H₁₀ClFO₂

The absence of a 2-methoxy group in documented analogs underscores the need for targeted synthesis and characterization of this isomer .

Spectroscopic and Computational Data

Infrared (IR) spectroscopy of analogous compounds reveals stretching vibrations for the aldehyde carbonyl (~1700 cm⁻¹), aromatic C-H (~3100 cm⁻¹), and ether C-O (~1250 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra typically exhibit distinct signals for the aldehyde proton (δ 9.8–10.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and aromatic protons influenced by halogen substituents . Computational studies predict a polar surface area of ~29.3 Ų and a partition coefficient (logP) of ~3.4, suggesting moderate lipophilicity .

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of halogenated benzaldehydes generally proceeds via nucleophilic aromatic substitution or Ullmann-type coupling. For example, 4-(2-chloro-6-fluorobenzyloxy)benzaldehyde is synthesized by reacting 4-hydroxybenzaldehyde with 2-chloro-6-fluorobenzyl bromide in the presence of a base such as potassium carbonate . Introducing the 2-methoxy group would require prior protection of the phenolic -OH or sequential functionalization.

Table 2: Key Reaction Parameters for Analog Synthesis

StepReagents/ConditionsYield (%)Reference
BenzylationK₂CO₃, DMF, 80°C, 12h75–85
MethoxylationCH₃I, Ag₂O, DCM, rt, 6h60–70
PurificationColumn chromatography (SiO₂, Hexane:EtOAc)-

Derivative Libraries

Structural analogs of this compound are included in high-throughput screening libraries, such as the Covalent Inhibitors Library and Cysteine-Targeted Covalent Library . These libraries prioritize molecules with electrophilic aldehyde groups capable of forming Schiff bases with biological nucleophiles, highlighting potential pharmacological applications .

Physicochemical Properties

Thermal and Solubility Profiles

Data from analogous compounds suggest a melting point range of 80–82°C and a boiling point of ~388.8°C at atmospheric pressure . The density is estimated at 1.31 g/cm³, with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited aqueous solubility (logSw ≈ -3.72) .

Table 3: Physicochemical Properties of 4-[(2-Chloro-6-Fluorophenyl)Methoxy]benzaldehyde Derivatives

PropertyValueSource
Molecular Weight264.68–294.71 g/mol
logP3.417
Polar Surface Area29.34 Ų
Melting Point80–82°C

Stability and Reactivity

Halogenated benzaldehydes are susceptible to oxidative degradation, particularly under acidic or light-exposed conditions . Decomposition products may include hydrogen chloride, carbon monoxide, and fluorine gas, necessitating storage in inert atmospheres and amber glass containers .

Applications in Drug Discovery

Pharmacological Screening

The aldehyde moiety in this compound class enables covalent binding to cysteine residues in target proteins, a mechanism exploited in kinase and protease inhibitor development . For instance, analogs have been screened against cancer-related targets such as EGFR and BRAF, though specific data for the 2-methoxy variant remain unpublished .

Material Science Applications

Electron-withdrawing halogen substituents enhance the compound’s suitability as a monomer in polyimide synthesis, where thermal stability and dielectric properties are critical . Derivatives have also been explored as photoinitiators in polymer chemistry due to their UV absorption characteristics .

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